
2-Naphthol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Traditionally, BETANAPHTHOL is produced by a two-step process that begins with the sulfonation of naphthalene in sulfuric acid :
C10H8+H2SO4→C10H7SO3H+H2O
The sulfonic acid group is then cleaved in molten sodium hydroxide :
C10H7(SO3H)+3NaOH→C10H7ONa+Na2SO3+2H2O
Neutralization of the product with acid gives BETANAPHTHOL .
Industrial Production Methods: BETANAPHTHOL can also be produced by a method analogous to the cumene process . This involves the use of various catalysts and reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: BETANAPHTHOL undergoes various chemical reactions, including oxidation, reduction, substitution, and coupling reactions . Some reactions are explicable with reference to its tautomerism, which produces a small amount of the keto tautomer .
Common Reagents and Conditions:
Major Products:
BINOL: Formed through oxidative coupling.
2-Aminonaphthalene: Formed through the Bucherer reaction.
Sudan Dyes: Formed through coupling with diazonium salts.
Scientific Research Applications
BETANAPHTHOL has drawn great attention in various organic transformations due to its attributes, such as low cost, easy handling, and eco-friendliness . It is used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, and naphthopyrans . These compounds hold a prominent position in medicinal chemistry owing to their wide spectrum of biological activities, including antimalarial, antimicrobial, antitumor, anticancer, antidepressant, antiviral, antidiabetic, anti-inflammatory, and anti-HIV properties . BETANAPHTHOL also contributes to material science, dyes and pigment science, and agrochemistry .
Mechanism of Action
The mechanism of action of BETANAPHTHOL involves its reactivity at multiple nucleophilic sites, including the C-1 position, phenolic oxygen, and C-3 position (to a lesser extent) . This unique reactivity allows it to participate in various chemical transformations, such as alkylation, arylation, cyclization, amination, and halogenation . These transformations enable the construction of structurally diverse naphthol derivatives with various biological activities .
Comparison with Similar Compounds
BETANAPHTHOL is compared with other similar compounds, such as 1-naphthol, which differs by the location of the hydroxyl group on the naphthalene ring . Other similar compounds include:
- Xanthenes
- Furans
- Pyrans
- Oxazines
BETANAPHTHOL’s uniqueness lies in its multiple reactive sites and its ability to participate in a wide range of organic reactions, making it a valuable precursor for the synthesis of diverse heterocyclic compounds .
Biological Activity
2-Naphthol, a polycyclic aromatic compound, has garnered significant attention in recent years due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.
Chemical Structure and Properties
This compound (C₁₀H₈O) is an aromatic compound characterized by a naphthalene ring with a hydroxyl group (-OH) at the second position. This structure contributes to its reactivity and interaction with biological systems.
Biological Activities
This compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound and its derivatives possess significant antibacterial and antifungal properties. For instance, amidoalkyl naphthols demonstrated high potency against Staphylococcus aureus and Klebsiella pneumoniae, with activities comparable to standard antibiotics like gentamicin .
- Antioxidant Properties : Research indicates that this compound has potent antioxidant capabilities. In a study evaluating aminonaphthol derivatives, certain compounds exhibited high radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .
- Anticancer Potential : Some derivatives of this compound have shown promising results in anticancer assays. For example, specific compounds demonstrated significant cytotoxic effects on human cancer cell lines, indicating their potential as chemotherapeutic agents .
- Neuroprotective Effects : this compound has been implicated in neuroprotection. It acts by inhibiting specific enzymes involved in neuronal injury, thereby reducing infarction size in ischemic conditions .
1. Allergic Disorders in Children
A study investigated the correlation between urinary levels of this compound and allergic disorders in children. The findings revealed that higher levels of this compound were associated with increased oxidative stress markers (8OHdG) and a higher risk of asthma . Specifically, children with urinary concentrations exceeding 1.60 ng/mL had an adjusted odds ratio of 3.14 for developing asthma.
2. Antimicrobial Efficacy
In a comparative study of synthesized amidoalkyl naphthols, compounds derived from this compound exhibited superior antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those for traditional antibiotics .
Table: Summary of Biological Activities of this compound Derivatives
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Compounds derived from this compound inhibit enzymes such as cholinesterase and α-glucosidase, which are implicated in neurodegenerative diseases and diabetes management, respectively .
- Oxidative Stress Modulation : By scavenging free radicals, this compound reduces oxidative stress, thereby protecting cells from damage associated with chronic diseases .
Q & A
Basic Research Questions
Q. What is the role of 2-naphthol as a substrate in enzyme assays, and how is its activity quantified experimentally?
this compound derivatives, such as 2-naphthyl-β-D-glucopyranoside, are widely used to measure enzymatic activity (e.g., β-glucosidase or phosphatase assays). The method involves incubating the enzyme with the substrate, followed by alkaline buffer addition to stabilize the liberated this compound. Quantification is achieved via fluorescence (λex/λem ~ 335/410 nm) or spectrophotometry (absorbance at 405–420 nm). Calibration curves using purified this compound standards are essential for accurate activity calculations .
Q. How is this compound synthesized into azo dyes, and what critical reaction conditions are required?
this compound participates in diazo coupling reactions to form azo dyes (e.g., this compound aniline dye). Key steps include:
Diazotization : Aniline reacts with NaNO2 and HCl at 0–5°C to form a diazonium salt.
Coupling : The diazonium salt reacts with alkaline this compound solution (pH ~9–10) under ice-cold conditions (<10°C) to yield a bright orange-red precipitate.
Purification : The product is filtered, washed, and recrystallized from ethanol. Yield and purity depend on strict temperature control and stoichiometric ratios of reactants .
Q. What safety precautions are critical when handling this compound in laboratory settings?
this compound is harmful if inhaled or ingested (R20/22) and toxic to aquatic life (R50). Safe practices include:
- Using PPE (gloves, safety goggles, lab coats).
- Working in a fume hood to avoid dust inhalation.
- Disposing of waste via approved protocols (S61).
- Storing in airtight containers away from oxidizers. Safety data sheets (SDS) must be reviewed prior to use .
Advanced Research Questions
Q. How can non-covalent H–H interactions in this compound be characterized using microwave spectroscopy and isotopic substitution?
Microwave spectroscopy of <sup>13</sup>C isotopologues of this compound enables precise determination of its substitution structure. By analyzing rotational constants and isotopic shifts, researchers identified close-contact H–H interactions (2.4–2.6 Å) in cis-2-naphthol conformers. These interactions influence molecular polarity and stability, critical for understanding its reactivity in supramolecular systems .
Q. What advanced algorithms improve the quantification of this compound in mixtures with structurally similar compounds like 1-naphthol?
The FastICA-SVR (Fast Independent Component Analysis-Support Vector Regression) method resolves overlapping fluorescence spectra of 1-naphthol and this compound. Key steps:
Spectral preprocessing : Normalize and denoise data.
FastICA : Separate independent spectral components using negentropy maximization.
SVR modeling : Train with calibration data (r > 0.998) to predict concentrations.
Validation parameters include recovery rates (96.6–105.5%) and RMSEP (0.100–0.119 μg·L<sup>−1</sup>), ensuring robustness for environmental or biological samples .
Q. How does solvent density in supercritical CO2 affect proton transfer equilibria between this compound and aliphatic amines?
In scCO2, proton transfer from this compound to amines (e.g., triethylamine) is density-dependent. At 35°C, increasing CO2 density (0.6–0.9 g·mL<sup>−1</sup>) enhances solvation, shifting equilibrium toward deprotonated 2-naphtholate. Fluorescence lifetime measurements (TCSPC) and TRES (Time-Resolved Emission Spectroscopy) reveal dual emission bands (347 nm for protonated, 410 nm for deprotonated forms), with lifetimes (3.4 ns vs. 9.4 ns) quantifying solvent reorganization effects .
Q. What chromatographic strategies enable enantiomeric separation of this compound derivatives in chiral drug synthesis?
A Chiralpak® IP-CF6 column with hexane/isopropanol mobile phases resolves stereoisomers of 1-(α-aminobenzyl)-2-naphthol analogs. Optimized parameters:
- Flow rate: 1.0 mL·min<sup>−1</sup>.
- Temperature: 25°C.
- Detection: UV at 254 nm.
Separation factors (α) up to 2.3 and resolution (RS) >1.5 are achieved, critical for purity assessment in asymmetric catalysis .
Q. How do conflicting reports on this compound’s mechanism of action (e.g., COX inhibition vs. CYP450 interaction) be reconciled experimentally?
Contradictions arise from differing experimental models (in vitro vs. in vivo). To resolve:
Enzyme inhibition assays : Compare IC50 values for COX-1/COX-2 and CYP450 isoforms (e.g., CYP1A1) using recombinant enzymes.
Metabolite profiling : Use LC-MS to track this compound-derived metabolites (e.g., glucuronides) in hepatic microsomes.
Computational docking : Model binding affinities to COX and CYP450 active sites. Cross-validation with knockout cell lines clarifies primary targets .
Q. Methodological Resources
Properties
IUPAC Name |
naphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAZRIHNYRIHIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)O | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
Record name | 2-NAPHTHOL | |
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Related CAS |
26716-78-9, Array | |
Record name | 2-Naphthalenol, homopolymer | |
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Record name | Betanaphthol [NF] | |
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DSSTOX Substance ID |
DTXSID5027061 | |
Record name | 2-Naphthalenol | |
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Molecular Weight |
144.17 g/mol | |
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Physical Description |
Dry Powder, White solid; Darkens upon aging and exposure to sunlight; [Hawley] Tan chips with a phenol-like odor; [MSDSonline], Solid, WHITE-TO-YELLOWISH-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. | |
Record name | 2-Naphthalenol | |
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Boiling Point |
285 °C, 285.00 to 286.00 °C. @ 760.00 mm Hg | |
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Record name | 2-Naphthol | |
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Record name | 2-NAPHTHOL | |
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Flash Point |
152.7 °C, 153 °C, 153 °C (307 °F) (Closed cup), 307 °F (153 °C) (Closed cup) | |
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Solubility |
In water, 7.55X10+2 mg/L at 25 °C, Soluble in alcohol, ether, chloroform, glycerol, oils, alkaline solutions, Very soluble in ethanol, ethyl ether; soluble in benzene, chloroform; slightly soluble in ligroin, 1 gram dissolves in 1000 mL water, 80 mL boiling water, 0.8 mL alcohol, 17 mL chloroform, 1.3 mL ether, 755 mg/L @ 25 °C (exp), Solubility in water, g/100ml at 25 °C: 0.074 | |
Record name | 2-NAPHTHOL | |
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Record name | 2-Naphthol | |
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Density |
1.28 g/cu cm at 20 °C, 1.28 g/cm³ | |
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Vapor Density |
Relative vapor density (air = 1): 5 | |
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Vapor Pressure |
VP: 9.9 mm Hg at 144 °C, Vapor pressure = 2.9X10-3 mm Hg at 25 °C (extrapolated - Super cooled liquid), 3.2X10-4 mm Hg at 25 °C (solid) (Extrapolated using value obtained from Boublik T et al (1984)), Vapor pressure, Pa at 25 °C: 2 | |
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Color/Form |
White, lustrious, bulky leaflets or white powder. Darkens with age | |
CAS No. |
135-19-3, 1321-67-1 | |
Record name | 2-Naphthol | |
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Record name | 2-Naphthalenol | |
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Record name | BETANAPHTHOL | |
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Record name | 2-NAPHTHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0719 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
121.6 °C, 123 °C, 122 °C | |
Record name | 2-NAPHTHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6812 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Naphthol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012322 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-NAPHTHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0719 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.